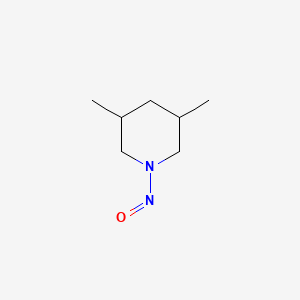

3,5-Dimethyl-1-nitrosopiperidine

Description

Nitrosation Reactions of Secondary Amines

The most direct and common method for synthesizing 3,5-dimethyl-1-nitrosopiperidine is the nitrosation of its secondary amine precursor, 3,5-dimethylpiperidine (B146706). ontosight.aiontosight.ai This reaction involves the introduction of a nitroso group onto the nitrogen atom of the piperidine (B6355638) ring.

Nitrosation of secondary amines is typically carried out using a nitrosating agent, most commonly sodium nitrite (B80452) (NaNO₂), under acidic conditions. ontosight.ai The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates various active nitrosating species such as the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), and nitrosyl halides (e.g., NOCl). The secondary amine, acting as a nucleophile, attacks the electrophilic nitrogen of the nitrosating agent to form the N-nitrosamine.

The reaction rate and efficiency can be influenced by several factors, including pH, temperature, and the nature of the solvent. For instance, quantitative results have been reported for the nitrosation of piperidine using gaseous nitric oxide (NO) in the presence of iodine, a reaction that proceeds much faster than with NO alone. rsc.org The mechanism is believed to involve the rate-limiting formation of nitrosyl iodide (NOI), which then rapidly reacts with the amine. rsc.org Other non-conventional methods, such as electrochemical and photochemical nitrosation, have also been developed, offering alternatives to traditional acidic conditions. cardiff.ac.uk

Table 1: Common Nitrosating Agents and Conditions

| Nitrosating Agent | Conditions | Reference |

|---|---|---|

| Sodium Nitrite (NaNO₂) | Acidic (e.g., HCl) | ontosight.ai |

| Nitric Oxide (NO) / Iodine (I₂) | Anaerobic, various solvents | rsc.org |

This table provides a summary of common agents used for the nitrosation of secondary amines.

The precursor, 3,5-dimethylpiperidine, exists as cis and trans diastereomers, where the methyl groups are on the same or opposite sides of the ring, respectively. tuodaindus.com These isomers can be separated, allowing for the stereoselective synthesis of the corresponding cis- and trans-3,5-dimethyl-1-nitrosopiperidine. ontosight.aituodaindus.com The stereochemistry of the starting piperidine directly dictates the stereochemistry of the final nitrosamine (B1359907) product. The presence of the nitroso group introduces hindered rotation around the N-N bond, leading to the existence of conformational isomers (rotamers), which can often be observed by NMR spectroscopy. cardiff.ac.uk For an asymmetrical secondary amine, this results in E and Z isomers, with the more stable isomer typically being the one with the least steric hindrance. cardiff.ac.uk

Advanced Synthetic Strategies for N-Nitrosopiperidine Scaffolds

Beyond simple nitrosation, more complex strategies allow for the synthesis and functionalization of the N-nitrosopiperidine framework.

N-nitrosoenamines, which are valuable synthetic intermediates, can be formed from substituted nitrosopiperidines through elimination reactions. unl.edu The specific pathway, such as an E2 or E1cB mechanism, depends on the nature of the leaving group. For example, 3-chloro-1-nitrosopiperidine (B1253040) undergoes an E2 elimination, whereas 1-nitroso-3-(tosyloxy)piperidine reacts via an E1cB (Elimination Unimolecular Conjugate Base) mechanism. unl.edu These N-nitrosoenamines can then undergo subsequent addition reactions, providing a route to variously substituted piperidine derivatives. unl.edu A related, though distinct, elimination-addition pathway occurs in aromatic systems via a highly reactive benzyne (B1209423) intermediate. libretexts.org

A powerful strategy for modifying N-nitrosopiperidines involves the generation of a carbanion at the carbon atom adjacent (in the α-position) to the nitrosamine group. The protons on this α-carbon are significantly more acidic than those in the parent amine, allowing for their removal by a strong base like lithium diisopropylamide (LDA). nih.govacs.org The resulting α-lithiated nitrosamine is a potent nucleophile, acting as a synthetic equivalent of a secondary amine α-carbanion. nih.gov This intermediate can react with a wide range of electrophiles (e.g., alkyl halides, carbonyl compounds), enabling the introduction of various functional groups at the α-position of the piperidine ring. unl.edunih.gov This one-pot procedure for the α-substitution of secondary amines via their nitroso derivatives is a key tool in modern organic synthesis. nih.gov

Environmental and Endogenous Formation of N-Nitrosamines and Precursors

N-nitrosamines, including derivatives of piperidine, are known to form outside of the laboratory under specific environmental and physiological conditions. nih.govacs.org This formation is a significant concern due to the potential biological activity of many compounds in this class.

The fundamental reaction remains the same: the nitrosation of a secondary amine precursor. nih.gov In the environment, piperidine and other secondary amines can be found in various sources. Piperidine itself is present in spices like black pepper. nih.govresearchgate.net These precursors can react with nitrosating agents present in food (e.g., from nitrite preservatives), water, or formed in the body. nih.gov For example, N-nitrosamines can be generated during water treatment processes that use chloramine (B81541) or ozone. acs.org

Endogenous formation occurs within the human body, particularly in the acidic environment of the stomach, where ingested nitrites (from cured meats, some vegetables, and drinking water) can be converted to nitrosating agents. europa.eu These agents can then react with secondary amines from the diet or from pharmaceutical drugs. europa.eunih.gov Studies have shown that administration of drugs containing a piperazine (B1678402) moiety can lead to the formation and excretion of N-nitrosopiperazines. nih.gov This highlights a potential pathway for the in vivo formation of nitrosated heterocyclic compounds.

Table 2: Compound Names Mentioned

| Compound Name | Chemical Formula | PubChem CID |

|---|---|---|

| This compound | C₇H₁₄N₂O | 92372 |

| Piperidine | C₅H₁₁N | 7965 |

| 3,5-Dimethylpiperidine | C₇H₁₅N | 79047 |

| Sodium Nitrite | NaNO₂ | 24269 |

| N-nitrosopiperidine | C₅H₁₀N₂O | 7526 |

| 3-chloro-1-nitrosopiperidine | C₅H₉ClN₂O | 100585 |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 2727409 |

| N-mononitrosopiperazine | C₄H₉N₃O | 15482 |

This table lists the chemical compounds referenced in the article along with their formulas and PubChem Compound Identification numbers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78338-31-5 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3,5-dimethyl-1-nitrosopiperidine |

InChI |

InChI=1S/C7H14N2O/c1-6-3-7(2)5-9(4-6)8-10/h6-7H,3-5H2,1-2H3 |

InChI Key |

QGLSEFISGRBIML-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)N=O)C |

vapor_pressure |

0.03 [mmHg] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Dimethylnitrosopiperidines

Environmental and Endogenous Formation of N-Nitrosamines and Precursors

Formation in Aqueous Environments (e.g., Chloramination Byproducts)

The formation of N-nitrosamines as disinfection byproducts (DBPs) in drinking water and wastewater treatment processes is a significant public health concern. matec-conferences.org Chloramination, the practice of using monochloramine (NH₂Cl) as a disinfectant, has been identified as a major contributor to the formation of various N-nitrosamines. matec-conferences.orgresearchgate.net While direct studies on the formation of 3,5-dimethyl-1-nitrosopiperidine during chloramination are not extensively documented in the reviewed literature, the formation of the parent compound, N-nitrosopiperidine, has been observed. nih.gov

The generally accepted mechanism for N-nitrosamine formation during chloramination involves the reaction of monochloramine with secondary or tertiary amines. matec-conferences.orgresearchgate.net For a secondary amine like 3,5-dimethylpiperidine (B146706), the precursor to this compound, the reaction with monochloramine would likely proceed through the formation of an unsymmetrical hydrazine (B178648) intermediate, which is then oxidized to the corresponding nitrosamine (B1359907). The presence of dissolved oxygen can play a role in the oxidation step. matec-conferences.org

Systematic studies have evaluated the formation of several N-nitrosamines from various precursors during disinfection. These studies show that the presence of amine precursors is essential for nitrosamine formation. nih.gov In the absence of these precursors, N-nitrosamine formation is generally not observed. nih.gov The yield of N-nitrosamines is influenced by factors such as the concentration of the amine precursor, the disinfectant dose, contact time, and pH. scilit.com For instance, the formation of N-nitrosamines during monochloramine exposure has been observed to be rapid, with significant formation within hours, maximizing after several days. nih.gov

The precursor to this compound is 3,5-dimethylpiperidine, a cyclic secondary amine. wikipedia.orgnih.gov This compound exists as two diastereomers: a chiral R,R/S,S enantiomeric pair and an achiral R,S isomer. wikipedia.org The synthesis of 3,5-dimethylpiperidine is typically achieved through the hydrogenation of 3,5-dimethylpyridine. wikipedia.orggoogle.com

Table 1: Properties of 3,5-Dimethylpiperidine and Related Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Properties |

|---|---|---|---|---|

| 3,5-Dimethylpiperidine | C₇H₁₅N | 113.204 | 144 | Precursor to this compound; exists as cis and trans isomers. wikipedia.orgnih.gov |

Role of Microbiological Metabolism in Precursor Generation

Microorganisms can play a role in the formation of nitrosamine precursors, including secondary amines. The biosynthesis of piperidine (B6355638) alkaloids, which share the core piperidine structure with 3,5-dimethylpiperidine, has been studied in both plants and bacteria. ontosight.aibiorxiv.org These biosynthetic pathways often involve the cyclization of amino acids like lysine. ontosight.ai

While direct microbial synthesis of 3,5-dimethylpiperidine is not explicitly detailed in the available research, the existence of bacterial pathways for producing piperidine alkaloids suggests a potential biological origin for its precursors. biorxiv.org For example, bacteria have been found to produce piperidine alkaloids that are structural analogs of those found in plants. biorxiv.org The biosynthesis in bacteria can occur through a polyketide synthase (PKS) pathway. biorxiv.org It is conceivable that microbial activity in soil, water, or wastewater could lead to the formation of 3,5-dimethylpiperidine or other substituted piperidines, which could then serve as precursors for nitrosamine formation upon disinfection.

Furthermore, microorganisms have been shown to accelerate the formation of nitrosamines from their precursors under certain conditions. researchgate.net This acceleration can occur even with heat-killed cells, suggesting that non-enzymatic processes involving cellular components may be at play. researchgate.net

Table 2: Factors Influencing Nitrosamine Formation

| Factor | Influence on Formation | Reference |

|---|---|---|

| Amine Precursors | Essential for nitrosamine formation. | nih.gov |

| Disinfectant Type | Monochloramine is a major contributor. | matec-conferences.orgscilit.com |

| Contact Time | Formation can be rapid and increase over days. | nih.gov |

| pH | Influences reaction kinetics. | scilit.com |

| Microorganisms | Can generate precursors and accelerate formation. | biorxiv.orgresearchgate.net |

Chemical Reactivity and Mechanistic Studies of 3,5 Dimethyl 1 Nitrosopiperidine Analogues

Electrophilic Reactions of the Nitroso Group

The nitroso group of N-nitrosamines, including 3,5-dimethyl-1-nitrosopiperidine, exhibits electrophilic character, making it susceptible to attack by nucleophiles. This reactivity is central to many of its chemical transformations.

Formation and Characterization of O-Substituted Diazenium Species

In the presence of an acid, the oxygen atom of the nitroso group in N-nitrosopiperidine can be protonated. nih.govacs.org The site of protonation, whether on the oxygen or the amine nitrogen, can be influenced by the solvent. nih.govacs.org In protic solvents, protonation predominantly occurs at the oxygen atom, leading to the formation of an O-protonated species (R2N-NOH+). nih.gov This protonated intermediate is a key player in the subsequent chemical reactions of the nitrosamine (B1359907).

Computational studies using methods like CASPT2 and DFT have been employed to study the potential energy surfaces of these protonated species. nih.govacs.org These studies indicate that different protonated isomers can exist, and their interconversion may be hindered by significant energy barriers. nih.gov

O-Alkylation and Related Electrophilic Adducts

The electrophilicity of the nitroso group also allows for reactions with other electrophiles, such as alkylating agents. While direct O-alkylation of the nitroso group is a plausible reaction, much of the research on electrophilic reactions of nitrosamines focuses on their interactions with acids and subsequent transformations. The formation of adducts with various electrophiles is a critical aspect of their chemistry, influencing their stability and reactivity.

Nucleophilic Reactivity and α-Carbon Chemistry

In addition to the electrophilicity of the nitroso group, the carbon atoms alpha to the nitrosamine group can exhibit nucleophilic character through the formation of carbanions.

Generation and Stability of α-Nitrosamine Carbanions

The protons on the carbon atoms adjacent (alpha) to the nitrosamine group are acidic enough to be removed by a strong base, such as lithium diisopropylamide (LDA), to form an α-nitrosamine carbanion. cdnsciencepub.com This carbanion is stabilized by the electron-withdrawing nature of the nitroso group. The stability of these carbanions allows for a variety of synthetic applications, as they can react with a wide range of electrophiles. cdnsciencepub.com

The generation of these carbanions is typically carried out at low temperatures, such as -78°C, in a solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.com The subsequent reaction with electrophiles, including alkyl halides, carbon dioxide, and ketones, proceeds in good yields to form α-substituted nitrosamines. cdnsciencepub.com

Stereoelectronic Control in Anionic Reactions of Nitrosopiperidines

A significant feature of the reactions of α-nitrosamine carbanions derived from cyclic systems like nitrosopiperidines is the high degree of stereoselectivity. cdnsciencepub.comcdnsciencepub.com When the carbanion of an N-nitrosopiperidine derivative reacts with an electrophile, the substituent is often introduced with a strong preference for the axial position. cdnsciencepub.comcdnsciencepub.com

This high stereoselectivity is not solely explained by steric interactions. cdnsciencepub.comcdnsciencepub.com Instead, it is proposed that stereoelectronic control plays a crucial role. cdnsciencepub.comcdnsciencepub.com For the reaction to proceed, the p-orbital of the carbanionic carbon must have proper alignment for overlap with the π-system of the N-N=O group. This requirement dictates the trajectory of the incoming electrophile, leading to the observed axial attack. cdnsciencepub.com The six-membered ring of the intermediate carbanion is thought to exist in a half-chair conformation, and the transition state geometry favors the approach of the electrophile from the axial direction to maintain this orbital overlap. cdnsciencepub.com

Table 1: Stereoselective Reactions of N-Nitrosopiperidine Anions

| N-Nitrosopiperidine Derivative | Electrophile | Product (Substitution) | Yield (%) |

| N-nitroso-4-phenylpiperidine | Methyl iodide | Axial | - |

| N-nitroso-4-phenylpiperidine | Carbon dioxide | Axial | 76 |

| N-nitroso-4-phenylpiperidine | Benzophenone | Axial | 72 |

| N-nitroso-r-2-methyl-t-4-phenylpiperidine | Methyl iodide | Diaxial | - |

Data sourced from Fraser, et al. (1975). cdnsciencepub.com

Photochemical Transformations of N-Nitrosopiperidines

N-Nitrosopiperidines undergo various photochemical transformations upon exposure to UV or visible light. These reactions often involve the homolytic cleavage of the N-N bond. nih.gov

In the presence of an acid, photoexcited N-nitrosopiperidine can lead to the generation of an aminium radical cation and nitric oxide. nih.gov This process is initiated by the absorption of light, which promotes the molecule to an excited state. The subsequent cleavage of the N-N bond is a key step in the formation of these reactive species. nih.gov The nature of the photoreactive species can depend on the solvent and the site of protonation. nih.govacs.org

The photoaddition of N-nitrosopiperidines to unsaturated compounds like alkenes and dienes is a well-studied reaction. nih.govresearchgate.net In the presence of acid, the photoexcited nitrosamine adds to the double bond, typically with the amino group attaching to the least substituted carbon atom. acs.orgresearchgate.net The initial adduct is an α-amino C-nitroso compound, which can then undergo further reactions such as dimerization or tautomerization to form an oxime. acs.orgresearchgate.net

The photochemical behavior of N-nitrosamines is sensitive to the reaction conditions. In aqueous solutions, photoelimination can be a dominant pathway. researchgate.net The efficiency of photoaddition is often in competition with photoreduction and photoelimination processes. researchgate.net

Elucidation of Photolysis Mechanisms

The photolysis of N-nitrosopiperidines, including the 3,5-dimethyl analogue, is a complex process that is significantly influenced by the reaction medium, particularly the presence of acid. Under acidic conditions, the photolysis is initiated by the photoexcitation of the protonated nitrosamine. The site of protonation is crucial and depends on the nature of the solvent. nih.govacs.org In protic solvents, protonation occurs at the oxygen atom of the nitroso group, whereas in aprotic solvents, the proton binds to the nitrogen atom of the amine. nih.govacs.org

Visible light excitation of the protonated N-nitrosopiperidine triggers the homolytic cleavage of the N-N bond. nih.govacs.org This process leads to the formation of an aminium radical cation and nitric oxide. nih.govacs.org Quantum chemical calculations have shown that regardless of the solvent and the specific site of protonation, the photoreaction consistently proceeds through a singlet excited state. acs.org The quantum yield for the decomposition of N-nitrosodimethylamine (NDMA) via photolysis has been observed to be constant at approximately 0.3 over a pH range of 2 to 8. acs.org

Protonation: The nitrosamine is protonated, with the site of protonation being solvent-dependent.

Photoexcitation: The protonated nitrosamine absorbs light, leading to an excited singlet state.

N-N Bond Cleavage: The excited species undergoes homolytic cleavage of the N-N bond, generating an aminium radical cation and nitric oxide.

Photoaddition Reactions with Unsaturated Substrates and Secondary Reaction Products

The aminium radical cations generated during the photolysis of N-nitrosopiperidines are highly reactive species that can undergo addition reactions with unsaturated substrates like alkenes and alkynes. acs.orgacs.org This photoaddition reaction, typically carried out in the presence of an acid, is a key method for the functionalization of unsaturated compounds. acs.org

The initial step of the photoaddition involves the attack of the aminium radical on the unsaturated substrate, leading to the formation of a C-nitroso compound as a primary photoadduct. researchgate.net These C-nitroso compounds are often unstable and can undergo various secondary reactions. cdnsciencepub.com

Common secondary reactions and products include:

Tautomerization: The C-nitroso intermediate can tautomerize to form an α-amino oxime. acs.orgacs.org

Dimerization: The C-nitroso compound can dimerize to yield a trans-nitroso dimer.

Reaction with Nitric Oxide: The C-nitroso monomer can react with nitric oxide, which is also generated during photolysis.

Formation of other by-products: Depending on the reaction conditions, other secondary products such as ketones can be formed. cdnsciencepub.com For instance, the photoaddition of N-nitrosopiperidine to cyclohexene (B86901) can yield cyclohexanone (B45756) as a by-product. cdnsciencepub.com

The table below summarizes the products obtained from the photoaddition of N-nitrosopiperidine to various olefins.

| Olefin | Major Product(s) | Minor Product(s) | Reference |

|---|---|---|---|

| 3,3-dimethyl-1-butene | 3,3-dimethyl-1-piperidino-2-(N-nitrosohydroxylamino)butane | 3,3-dimethyl-1-piperidino-2-(N-hydroxylformamido)butane, 3,3-dimethyl-1-piperidino-2-butanone oxime | cdnsciencepub.com |

| 1-hexene | 1-piperidino-2-(N-nitrosohydroxylamino)hexane | - | cdnsciencepub.com |

| Conjugated dienes | syn- and anti-isomers of piperidino-unsaturated oxime (from 1,4-addition) | Oximes from 1,2-addition | ingentaconnect.com |

| Cyclohexene | 2-piperidinocyclohexanone oxime | Cyclohexanone | cdnsciencepub.com |

Acid-Catalyzed Decomposition and Denitrosation Reactions

In addition to photolytic decomposition, N-nitrosopiperidines can also undergo decomposition in the presence of acid. A key reaction in this context is denitrosation, which involves the cleavage of the N-nitroso group to yield the corresponding secondary amine. nih.gov

The generally accepted mechanism for acid-catalyzed denitrosation involves the initial protonation of the nitrosamine. nih.gov While protonation can occur on the oxygen atom, the N-protonated species is thought to be a key intermediate in the denitrosation pathway, although it is often not directly observed. nih.gov Following N-protonation, the resulting species can be attacked by a nucleophile, leading to the cleavage of the N-N bond and the formation of the secondary amine and a nitrosating agent. nih.govrsc.org

The rate of this acid-catalyzed denitrosation can be significantly influenced by the presence of nucleophiles such as bromide, thiocyanate, and thiourea, which can accelerate the reaction. nih.gov Kinetic studies on the denitrosation of various nitrosamines in ethanolic hydrogen chloride have shown that the reaction follows second-order kinetics, being first order in both the nitrosamine and the acid. rsc.org The rate-determining step in this medium is proposed to be the proton transfer to the nitrosamine. rsc.org

Conformational Analysis and Stereochemical Investigations of Dimethylnitrosopiperidines

Preferred Conformations of the Piperidine (B6355638) Ring System in Dimethylated Nitrosamines

The piperidine ring, a saturated six-membered heterocycle containing nitrogen, typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents can influence the stability of different conformations and may even lead to the contribution of non-chair forms like boat or twist-boat conformations.

Assessment of Chair and Boat Conformational Contributions

In the absence of significant steric strain, the chair conformation is the most stable arrangement for the piperidine ring. The introduction of a nitroso group at the nitrogen atom generally does not alter this preference. However, the planarity of the N-N=O group introduces a barrier to rotation around the N-N bond, leading to the existence of syn and anti rotamers with respect to the piperidine ring.

For 3,5-dimethyl-1-nitrosopiperidine, two diastereomers exist: a cis isomer where the methyl groups are on the same side of the ring and a trans isomer where they are on opposite sides. For the cis isomer, the diequatorial arrangement of the methyl groups in a chair conformation would be sterically favored over the diaxial arrangement. In the case of the trans isomer, one methyl group would be axial and the other equatorial in a chair conformation.

While the chair conformation is expected to be predominant, severe steric interactions, such as 1,3-diaxial interactions, can lead to ring distortion or the adoption of boat or twist-boat conformations to alleviate this strain. For instance, in the related N-nitroso-cis-2,6-dimethylpiperidine, a distorted chair conformation with two axial methyl groups has been proposed to be the major contributor, despite the significant steric repulsion. cdnsciencepub.com This suggests that for the cis-3,5-dimethyl isomer, a diaxial conformation, although strained, might be a contributing factor, and the potential for non-chair conformations cannot be entirely ruled out without specific experimental or computational data.

Influence of Methyl Substituents at the 3,5-Positions on Ring Dynamics

The presence of methyl groups at the 3 and 5 positions significantly impacts the conformational dynamics of the piperidine ring. In the cis isomer, a ring flip would interconvert a diequatorial conformation to a diaxial one. The energy difference between these two chair forms is substantial, with the diequatorial conformer being significantly more stable. This high energy barrier for ring inversion would effectively lock the molecule in the diequatorial conformation.

For the trans isomer, a ring flip would result in an interconversion between two chair conformations where in each, one methyl group is axial and the other is equatorial. These two conformers are degenerate, meaning they have the same energy, and thus would be equally populated at equilibrium. The ring inversion process in the trans isomer is therefore expected to be a dynamic equilibrium.

The methyl groups also influence the rotational barrier around the N-N bond, potentially affecting the relative populations of the syn and anti rotamers. The steric hindrance between the methyl groups and the oxygen atom of the nitroso group can favor one rotamer over the other.

Advanced Spectroscopic Approaches for Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational and stereochemical details of molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the electronic environment and spatial arrangement of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons in the piperidine ring are highly sensitive to their axial or equatorial orientation. Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons, as described by the Karplus equation, is dependent on the dihedral angle between them. This allows for the determination of the relative orientation of protons and, by extension, the conformation of the ring.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the conformation. A key observation in the ¹³C NMR of substituted cyclohexanes and piperidines is the γ-gauche effect, where a carbon atom experiences an upfield shift (lower ppm) when it is in a gauche relationship with a substituent on a γ-carbon. This effect is particularly useful in identifying axial substituents.

| Compound | Nucleus | C2/C6 | C3/C5 | C4 | CH₃ |

|---|---|---|---|---|---|

| N-Nitrosopiperidine rsc.org | ¹H | 4.19 (t), 3.78 (t) | 1.81-1.74 (m) | 1.58-1.54 (m) | - |

| ¹³C | 50.9, 39.8 | 26.4 | 24.8, 24.1 | - | |

| cis-3,5-Dimethylpiperidine | ¹H | Spectral data not explicitly found in a compiled format. | |||

| ¹³C | Specific assignments not available in search results. | ||||

| trans-3,5-Dimethylpiperidine | ¹H | Spectral data not explicitly found in a compiled format. | |||

| ¹³C | Specific assignments not available in search results. |

Correlating NMR Chemical Shifts with Stereochemical Environments

The stereochemical environment of each nucleus in this compound will be reflected in its NMR chemical shift.

For the cis isomer , in its preferred diequatorial chair conformation, the methyl groups would be expected to have chemical shifts characteristic of equatorial substituents. The ring protons would exhibit coupling constants consistent with their axial or equatorial positions in a chair conformation.

For the trans isomer , which exists as a rapidly equilibrating mixture of two degenerate chair conformations, the observed NMR spectrum would show time-averaged chemical shifts for the ring protons and carbons. This is because the rate of ring inversion is typically faster than the NMR timescale at room temperature.

The nitroso group introduces an additional layer of complexity due to the syn and anti rotamers. The protons and carbons on the side of the ring syn to the nitroso oxygen will experience a different electronic environment compared to those on the anti side. This can lead to a differentiation in the chemical shifts of the C2 and C6 carbons and their attached protons. For instance, in N-nitrosopiperidines, the α-carbon syn to the nitroso group is generally shielded (shifted to a lower ppm) compared to the anti α-carbon. cdnsciencepub.com

Steric and Stereoelectronic Factors Governing Conformational Preferences

The conformational equilibrium of this compound is governed by a balance of steric and stereoelectronic factors.

Steric Factors: The primary steric considerations are the 1,3-diaxial interactions. In the cis isomer, the diaxial conformation of the methyl groups would introduce significant steric strain, making the diequatorial conformation highly preferred. The bulk of the methyl groups will also influence the preference for their equatorial placement to avoid gauche interactions with adjacent ring substituents.

Stereoelectronic Factors: The N-nitroso group plays a crucial stereoelectronic role. The lone pair on the nitrogen atom and the π-system of the N=O group can interact with the σ-bonds of the piperidine ring. The preference of α-methyl groups in some nitrosopiperidines to adopt an axial orientation, despite the steric strain, has been attributed to stereoelectronic effects. cdnsciencepub.com One explanation involves the minimization of repulsive interactions between the N-nitroso group and the C-H or C-C bonds at the α-position. The planarity of the N-N=O unit and its orientation relative to the ring can influence the stability of different chair and boat conformations. The preference for an axial α-substituent in some N-nitrosamines is a well-documented phenomenon that highlights the importance of stereoelectronic control over steric factors in these systems.

Metabolic Biotransformation Pathways of N Nitrosopiperidines in Experimental Systems

Cytochrome P450-Mediated α-Hydroxylation as a Key Metabolic Activation Step

The primary and most crucial step in the metabolic activation of N-nitrosamines, including the parent compound NPIP, is the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. acs.orgnih.gov This reaction is catalyzed by the superfamily of cytochrome P450 (CYP) enzymes. acs.orgnih.gov This initial oxidation is considered the key activation pathway that initiates the cascade of events leading to the formation of DNA-reactive species. nih.gov Following α-hydroxylation, the resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes to form electrophilic intermediates capable of binding to cellular macromolecules like DNA, a critical event in chemical carcinogenesis. oup.com

Research on NPIP has identified several CYP isoforms that contribute to its metabolic activation. Of particular importance is cytochrome P450 2A3. Studies have demonstrated that expressed P450 2A3 is an efficient catalyst for the α-hydroxylation of NPIP. acs.orgnih.gov This isoform is found in extrahepatic tissues such as the rat esophagus, which is a primary target organ for NPIP-induced carcinogenicity. acs.orgnih.gov This tissue-specific expression of P450 2A3 may play a significant role in the organotropism of NPIP. acs.orgnih.gov

While P450 2A3 shows high activity towards NPIP, other isoforms are also implicated in the metabolism of nitrosamines. For instance, P450 2E1 is known to be a primary enzyme in the bioactivation of other nitrosamines like N-nitrosodimethylamine (NDMA). nih.gov Although its specific role in 3,5-Dimethyl-1-nitrosopiperidine metabolism is not well-defined, its broad substrate specificity suggests a potential contribution. The presence of methyl groups at the 3 and 5 positions of the piperidine (B6355638) ring in this compound could influence its affinity for and metabolism by different P450 isoforms compared to the unsubstituted NPIP.

Kinetic studies of NPIP α-hydroxylation in rat liver and esophageal microsomes have provided valuable insights into its metabolic activation. In rat esophageal microsomes, the metabolism of NPIP exhibits biphasic kinetics, suggesting the involvement of at least two different enzymes or enzyme forms with different affinities for the substrate. The reported Michaelis-Menten constant (KM) values for NPIP α-hydroxylation in these systems were 312 ± 50 µM and 1600 ± 312 µM. nih.gov

In contrast, studies with expressed P450 2A3 demonstrated a much higher affinity for NPIP, with a KM value of 61.6 ± 20.5 µM. nih.gov This highlights the efficiency of this particular isoform in metabolizing NPIP. The catalytic efficiency (Vmax/KM) of NPIP α-hydroxylation is significantly higher in systems containing P450 2A3. oup.com

Table 1: Kinetic Parameters for N-Nitrosopiperidine (NPIP) α-Hydroxylation

| System | Substrate | KM (µM) | Vmax/KM (pmol/min/mg/µM) | Reference |

| Rat Esophageal Microsomes | NPIP | 312 ± 50 and 1600 ± 312 | Not Reported | nih.gov |

| Expressed P450 2A3 | NPIP | 61.6 ± 20.5 | 153 | nih.govoup.com |

| Rat Liver Microsomes | NPIP | Not explicitly biphasic | 3.80-4.61 | nih.gov |

This table presents data for the parent compound N-nitrosopiperidine as a proxy for understanding the potential metabolism of this compound.

Characterization of Unstable and Reactive Metabolites

The α-hydroxylation of N-nitrosopiperidines leads to the formation of highly unstable intermediates that are central to their mechanism of toxicity and carcinogenicity.

Following the initial P450-mediated α-hydroxylation, the resulting α-hydroxy-N-nitrosopiperidine is chemically unstable and undergoes spontaneous ring opening. This decomposition is believed to proceed through the formation of a diazohydroxide intermediate. This species is also transient and can lose a molecule of water to form a highly electrophilic diazonium ion. These diazonium ions are potent alkylating agents that can react with nucleophilic sites on cellular macromolecules, most importantly DNA, to form DNA adducts. The formation of these adducts is a critical initiating event in the process of chemical carcinogenesis.

Due to the high reactivity and short half-lives of the α-hydroxynitrosamine and subsequent electrophilic intermediates, their direct detection and quantification in biological systems are challenging. Therefore, their formation is often inferred by trapping and identifying their more stable hydrolysis products. In the case of NPIP, the major water-trapped end product of α-hydroxylation is 5-hydroxypentanal (B1214607), which readily cyclizes to form the more stable 2-hydroxytetrahydropyran (B1345630) (2-OH-THP). oup.com The detection and quantification of 2-OH-THP in in vitro microsomal incubations serve as a reliable marker for the occurrence of α-hydroxylation. nih.gov

For this compound, α-hydroxylation at the C2 position would be expected to yield a similarly unstable α-hydroxy metabolite. Its decomposition would lead to a methylated 5-hydroxypentanal derivative, which would then cyclize to a dimethyl-substituted hydroxytetrahydropyran. The precise structure would depend on the stereochemistry of the starting material and the enzymatic reaction.

Alternative Metabolic Pathways: Oxidative Transformations to Nitrosamides

While α-hydroxylation is the primary activation pathway for many nitrosamines, alternative metabolic routes can also occur. One such pathway is the further oxidation of the initial α-hydroxynitrosamine intermediate to form a nitrosamide. Some studies have shown that P450 enzymes can retain the unstable α-hydroxynitrosamine within their active site and catalyze a second oxidation at the same carbon atom. nih.gov This would result in the formation of a lactam with a nitroso group on the nitrogen, which is a class of compounds known as nitrosamides.

In Vitro Inhibition and Modulation of Nitrosopiperidine Metabolism

The metabolic activation of N-nitrosopiperidines is a critical step in their carcinogenic activity and is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. oup.com Inhibition of these enzymes can, therefore, significantly alter the metabolic fate and biological effects of these compounds.

Studies on N-nitrosopiperidine have demonstrated that its metabolism can be inhibited by specific chemical inhibitors and antibodies targeting CYP enzymes. For instance, coumarin (B35378), a known inhibitor of CYP2A enzymes, has been shown to inhibit the α-hydroxylation of N-nitrosopiperidine in microsomes from various rat tissues. acs.orgontosight.ai In rat nasal mucosal microsomes, 100 μM of coumarin inhibited the α-hydroxylation of NPIP by over 95% in olfactory microsomes and by 89.1% in respiratory microsomes. acs.org

Furthermore, immunoinhibition studies using antibodies against specific CYP isoforms have helped to identify the key enzymes involved. Antibodies raised against CYP2A6 (a human enzyme with a rat orthologue) have been shown to inhibit the metabolism of NPIP in rat nasal and esophageal microsomes, suggesting a primary role for the CYP2A family in its activation. acs.orgnih.gov Conversely, antibodies against CYP2E1, another major enzyme in nitrosamine (B1359907) metabolism, did not inhibit NPIP α-hydroxylation in the same tissues. acs.org

While these findings highlight the pathways for NPIP, detailed in vitro inhibition studies specifically for This compound are not extensively documented. The presence of methyl groups at the 3 and 5 positions could influence its affinity for and metabolism by different CYP isoforms, potentially altering its sensitivity to various inhibitors. However, without direct experimental evidence, the precise inhibitory profile for this compound remains to be elucidated.

Table 1: In Vitro Inhibition of N-Nitrosopiperidine (NPIP) Metabolism in Rat Microsomes

| Inhibitor | Tissue | Target Enzyme Family | Substrate | % Inhibition |

| Coumarin (100 µM) | Olfactory Mucosa | CYP2A | NPIP | >95% acs.org |

| Coumarin (100 µM) | Respiratory Mucosa | CYP2A | NPIP | 89.1% acs.org |

| Anti-CYP2A6 Antibodies | Olfactory Mucosa | CYP2A | NPIP | 68.8% acs.org |

| Anti-CYP2A6 Antibodies | Respiratory Mucosa | CYP2A | NPIP | 71.6% acs.org |

This table presents data for N-nitrosopiperidine (NPIP) as a proxy for understanding potential inhibition mechanisms for substituted nitrosopiperidines. Data specific to this compound is not available.

Comparative Studies of Metabolic Activation Across Different Tissues in Animal Models

The organ-specific carcinogenicity of nitrosamines is often attributed to the differential metabolic activation in various tissues. oup.comresearchgate.net Comparative studies in animal models have been crucial in understanding these differences.

For N-nitrosopiperidine, research has shown significant variation in its metabolic activation across different tissues. In rats, NPIP is a potent esophageal and nasal carcinogen, which correlates with high rates of metabolic activation in these tissues. oup.comnih.gov Rat esophageal microsomes, for example, activate NPIP with a much higher velocity than the structurally similar N-nitrosopyrrolidine (NPYR). oup.comnih.gov This preferential activation is a key factor in its esophageal carcinogenicity. oup.com In contrast, NPYR is primarily a hepatic carcinogen, and its activation is more efficient in liver microsomes. oup.comnih.gov

Studies comparing rat nasal olfactory and respiratory microsomes have also shown that both tissues efficiently catalyze the α-hydroxylation of NPIP, with catalytic efficiencies being 20- to 37-fold higher than for NPYR. acs.org This high metabolic capacity in the nasal cavity is consistent with NPIP's carcinogenicity at this site. acs.org The enzyme CYP2A3, present in the rat nose, has been identified as a key catalyst in this tissue-specific activation. acs.orgnih.gov

With respect to This compound , comparative carcinogenicity studies have been conducted on its cis and trans isomers in rats. nih.gov These studies revealed that both isomers induce tumors primarily in the upper gastrointestinal tract, particularly the esophagus. nih.gov The trans-isomer was found to be a more potent carcinogen than the cis-isomer. nih.gov It was also noted that the 3,5-dimethyl derivative is a less potent carcinogen than the parent compound, N-nitrosopiperidine. nih.gov This suggests that the methyl groups influence its carcinogenic potency, likely through altering its metabolic activation. However, detailed comparative metabolic data across different tissues for this compound, comparable to what is available for NPIP, is not readily found in the scientific literature.

Table 2: Comparative Metabolic Activation of N-Nitrosopiperidine (NPIP) in Different Rat Tissues

| Tissue | Key Enzyme(s) | Metabolic Activity | Relevance to Carcinogenicity |

| Esophagus | CYP2A Family nih.gov | High α-hydroxylation of NPIP oup.comnih.gov | Potent esophageal carcinogen oup.comnih.gov |

| Nasal Mucosa (Olfactory & Respiratory) | CYP2A3 acs.org | High catalytic efficiency for NPIP α-hydroxylation acs.org | Potent nasal carcinogen acs.org |

| Liver | Multiple CYPs | Efficient metabolism of both NPIP and NPYR nih.gov | Can induce liver tumors oup.com |

This table summarizes findings for N-nitrosopiperidine (NPIP) to illustrate the principles of tissue-specific metabolism. Specific comparative tissue metabolism data for this compound is not available.

Molecular Mechanisms of Biological Interaction and Reactivity

Formation of DNA Adducts and Alkylation Chemistry

Like other carcinogenic N-nitrosamines, 3,5-Dimethyl-1-nitrosopiperidine is considered a pro-carcinogen, meaning it requires metabolic activation to exert its genotoxic effects. nih.gov This activation is a critical initiating step in its mechanism of carcinogenicity. The presence of a piperidine (B6355638) ring with methyl groups at the 3 and 5 positions influences its metabolic fate and subsequent reactivity. ontosight.aiontosight.ai

The primary pathway for the metabolic activation of cyclic nitrosamines like N-nitrosopiperidine (NPIP) is enzymatic α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govacs.orgoup.com This process involves the hydroxylation of the carbon atoms adjacent (in the alpha position) to the nitroso group. For this compound, these are the C2 and C6 positions of the piperidine ring.

This α-hydroxylation results in the formation of an unstable α-hydroxy-nitrosamine intermediate. This intermediate spontaneously rearranges and decomposes, breaking the cyclic structure to yield a highly reactive electrophilic diazonium ion. nih.govnih.gov It is this diazonium ion that acts as the ultimate alkylating agent, attacking nucleophilic sites on DNA bases.

The primary targets for this electrophilic attack within DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. While several positions can be alkylated, two of the most significant sites in terms of mutagenesis are the N7 and O6 positions of guanine (B1146940). nih.gov

Guanine N7 Alkylation: The N7 position of guanine is the most nucleophilic site in DNA and is frequently alkylated. While N7-alkylguanine adducts are the most abundant, they can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site, which itself is a mutagenic lesion.

Guanine O6 Alkylation: The formation of O6-alkylguanine adducts is considered a critical miscoding lesion. nih.gov Unlike the N7 adduct, the O6-alkylguanine adduct is structurally similar to adenine (B156593) and preferentially pairs with thymine (B56734) instead of cytosine during DNA replication. If not repaired, this leads to a G:C to A:T transition mutation, a hallmark of alkylating agent-induced carcinogenesis. nih.gov

The persistence of these adducts, particularly O6-alkylguanine, in a tissue is a key determinant of tumor induction. nih.gov

While specific DNA adducts for this compound have not been explicitly detailed in the available literature, the structures can be inferred from its parent compound, N-nitrosopiperidine (NPIP). The metabolic activation of NPIP leads to the formation of 5-hydroxypentanal (B1214607), which can react with DNA. oup.com Studies using α-acetoxyNPIP, a stable precursor that mimics the α-hydroxy intermediate, have shown the formation of cyclic DNA adducts. For instance, its reaction with deoxyguanosine (dGuo) results in an N2-(tetrahydro-2H-pyran-2-yl)dGuo adduct, where the alkylating species has attached to the exocyclic amino group of guanine. nih.gov

Similarly, the activation of N-nitrosopyrrolidine (NPYR) leads to adducts such as N2-(tetrahydrofuran-2-yl)dGuo. nih.gov It is therefore highly probable that the bioactivation of this compound would produce an analogous 1,5-dialkylating agent (a substituted 5-oxopentyl species) that forms structurally similar adducts with DNA bases, but carrying the 3,5-dimethyl substitution pattern.

Role of DNA Damage in Biological Processes

The formation of DNA adducts by metabolites of this compound is a form of DNA damage that can have profound biological consequences. If the cellular DNA repair mechanisms, such as O6-methylguanine-DNA methyltransferase (MGMT) which specifically removes alkyl groups from the O6 position of guanine, fail to correct these lesions before cell division, the damage can become permanent. nih.gov

The persistence of miscoding adducts like O6-alkylguanine can lead to mutations in critical genes, such as tumor suppressor genes (e.g., TP53) and proto-oncogenes (e.g., RAS family). The accumulation of these mutations can disrupt normal cell cycle control, apoptosis, and signal transduction pathways, ultimately leading to neoplastic transformation and the initiation of cancer. nih.gov The mutagenic and carcinogenic properties attributed to nitrosamines are a direct consequence of this cascade of events initiated by DNA alkylation. ontosight.ai

Elucidation of Structure-Activity Relationships for Nitrosamine (B1359907) Biological Effects

The carcinogenic potency of nitrosamines is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies help to predict a compound's biological activity based on its molecular features. europa.eu

For cyclic nitrosamines like the derivatives of N-nitrosopiperidine, a key determinant of carcinogenicity is the accessibility of the α-carbon atoms for metabolic hydroxylation. nih.govdocksci.com

Effect of α-Substitution: Studies have conclusively shown that blocking the α-carbons with methyl groups, as seen in 2,6-dimethylnitrosopiperidine and 2,2,6,6-tetramethylnitrosopiperidine, significantly reduces or abolishes carcinogenic activity. nih.govdocksci.com This is because the initial, rate-limiting step of α-hydroxylation is sterically hindered. nih.gov

Effect of β- and γ-Substitution: In contrast, methylation at positions further from the nitroso group, such as the β-position (C3) or γ-position (C4), does not inhibit carcinogenicity. Research on methylated nitrosopiperidines demonstrated that 3-methyl- and 4-methyl-nitrosopiperidine are potent carcinogens, inducing tumors of the nasal cavity and upper gastrointestinal tract in rats with an efficiency comparable to the unsubstituted N-nitrosopiperidine. nih.govdocksci.com

Based on these established SAR principles, this compound, which has methyl groups at the β-positions (C3 and C5) and unsubstituted α-carbons (C2 and C6), is predicted to be a potent carcinogen. The α-carbons are available for the necessary metabolic activation, and the β-methyl groups are not expected to decrease its carcinogenic potential.

| Compound | Position of Methyl Group(s) | Effect on Carcinogenicity | Reference |

|---|---|---|---|

| N-Nitrosopiperidine | None | Potent Carcinogen | nih.govdocksci.com |

| 2-Methylnitrosopiperidine | α (alpha) | Potent, but delayed tumor onset vs. NPIP | nih.govdocksci.com |

| 3-Methylnitrosopiperidine | β (beta) | Potent Carcinogen | nih.govdocksci.com |

| 4-Methylnitrosopiperidine | γ (gamma) | Potent Carcinogen | nih.govdocksci.com |

| 2,6-Dimethylnitrosopiperidine | α, α' (alpha, alpha') | Significantly Reduced Activity | nih.govdocksci.com |

| This compound | β, β' (beta, beta') | Predicted Potent Carcinogen | (Inferred) |

Tissue-Specific Differences in Bioactivation and DNA Adduct Formation

The organ specificity of nitrosamine-induced cancer is another critical aspect of their biological activity. A nitrosamine will typically cause tumors in the tissues where it is most efficiently metabolically activated, leading to the highest concentration and persistence of DNA adducts. nih.gov

While specific data on the tissue distribution for this compound is not available, extensive research on its parent compound, N-nitrosopiperidine (NPIP), provides a strong model. In rats, NPIP is a potent carcinogen for the esophagus and nasal cavity, whereas the structurally similar five-membered ring compound, N-nitrosopyrrolidine (NPYR), is primarily a liver carcinogen. acs.orgnih.govnih.gov

This remarkable tissue specificity is due to differences in metabolic activation by CYP enzymes. Rat esophageal microsomes metabolize NPIP to its activating α-hydroxy intermediate at a rate that is 40-fold higher than for NPYR. nih.gov This preferential activation of NPIP in the esophagus leads to high local concentrations of DNA adducts and subsequent tumor formation in that organ. oup.comnih.gov Conversely, liver microsomes can activate both compounds efficiently. nih.gov Studies have implicated CYP2A3 as a key enzyme in the preferential activation of NPIP in the rat esophagus. nih.gov

Advanced Analytical Methodologies for Research on N Nitrosopiperidines

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of N-nitrosamines, providing the necessary separation from complex sample matrices before detection.

Gas Chromatography (GC) with Selective Detection

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like N-nitrosamines. filab.fr When coupled with a selective detector, it offers enhanced sensitivity and specificity. The Thermal Energy Analyzer (TEA) is a highly specific detector for nitroso compounds. filab.frnih.gov The GC-TEA system separates nitrosamines in the GC column, and then the eluted compounds are pyrolyzed, breaking them down to release nitric oxide (NO). This NO reacts with ozone in the TEA, producing light that is detected and quantified. chromatographytoday.com This method has proven effective for the analysis of various volatile nitrosamines. chromatographytoday.com

Key features of GC-based methods for nitrosamine (B1359907) analysis:

High Specificity: The TEA detector is highly selective for nitrosyl groups, minimizing interference from other nitrogen-containing compounds. nih.gov

Good Sensitivity: GC-TEA can detect nitrosamines at low levels, often in the parts-per-billion (ppb) range. nih.gov

Versatility: The technique can be applied to a wide range of volatile and semi-volatile nitrosamines. filab.fr

High-Performance Liquid Chromatography (HPLC) with Diverse Column Chemistries

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of N-nitrosamines, including those that are non-volatile or thermally labile. nih.gov The choice of column chemistry is critical for achieving optimal separation.

Reversed-phase HPLC using octadecylsilane (B103800) (C18) columns is commonly employed for the separation of N-nitrosamines. researchgate.netnih.gov The separation is based on the hydrophobicity of the analytes, with more nonpolar compounds having longer retention times. nih.gov For enhanced separation of a diverse range of nitrosamines, various column chemistries are utilized. For instance, porous graphitic carbon columns can separate nitrosamines based on a reversed-phase mechanism with good reproducibility. sigmaaldrich.com Other column types, such as those with biphenyl (B1667301) and pentafluorophenyl (F5) phases, have also been successfully used for the rapid analysis of genotoxic nitrosamines. sciex.comphenomenex.com

A study on the HPLC analysis of various nitrosamines demonstrated the use of a Symmetry C18 column with gradient elution for their determination in meat samples. researchgate.net Another application utilized an XSelect HSS T3 column for the reliable quantification of six nitrosamine impurities in valsartan (B143634) and NDMA in ranitidine (B14927) by UV detection. waters.com

| Column Type | Stationary Phase | Separation Principle | Application Example |

| Symmetry C18 | Octadecylsilane | Reversed-phase | Determination of volatile N-nitrosamines in meat. researchgate.net |

| XSelect HSS T3 | High-strength silica (B1680970) T3 | Reversed-phase | Quantification of nitrosamine impurities in pharmaceuticals. waters.com |

| Supel™ Carbon LC | Porous graphitic carbon | Reversed-phase | Separation of six different nitrosamines. sigmaaldrich.com |

| Kinetex F5 | Pentafluorophenyl | Reversed-phase | Rapid analysis of genotoxic nitrosamines. sciex.com |

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of N-nitrosamines, providing both qualitative (identification) and quantitative (measurement) information with high sensitivity and specificity. osti.gov It is often coupled with chromatographic techniques like GC or HPLC. nih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of nitrosamine analysis. nih.gov In an MS/MS experiment, a specific precursor ion (the molecular ion or a characteristic fragment of the target nitrosamine) is selected in the first mass analyzer, fragmented through collision-activated dissociation (CAD), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces background noise and matrix interference, leading to lower detection limits. jfda-online.com

LC-MS/MS methods have been developed for the screening and quantification of a wide range of nitrosamines in various matrices. jfda-online.com For example, a multi-analyte LC-MS/MS method was developed for the analysis of 12 different nitrosamines in sartan drugs. jfda-online.com The use of atmospheric pressure chemical ionization (APCI) in positive mode has been shown to be effective for the ionization of nitrosamines in LC-MS/MS applications. jfda-online.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. nih.gov This capability is invaluable for the unambiguous identification of unknown or suspected N-nitrosamines in complex samples. researchgate.net Techniques like quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometry offer high mass resolution and accuracy. researchgate.net

A study utilizing liquid chromatography-accurate mass high-resolution mass spectrometry (LC-HRMS) on a Q-Exactive instrument demonstrated a selective and robust methodology for the analysis of nine N-nitrosamines. researchgate.net The high resolution helps to obtain good selectivity for the detection of both GC-amenable and non-GC-amenable compounds. researchgate.net HRMS can be used in both targeted and non-targeted screening approaches to identify a wide range of potential N-nitrosamine contaminants. nih.govacs.org

Comprehensive Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow for N-nitrosamines, as it serves to isolate and concentrate the target analytes from the sample matrix, thereby improving the accuracy and reliability of the results. thermofisher.com The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of the nitrosamines of interest.

Commonly used sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique is often used for the extraction of nitrosamines from liquid samples or from the dissolved residue of solid samples. thermofisher.com

Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for the cleanup and concentration of nitrosamines from various matrices. researchgate.net Different sorbent materials can be used to selectively retain the analytes of interest while allowing interfering compounds to pass through.

Dispersive Solid-Phase Extraction (dSPE): This is a variation of SPE that involves dispersing the sorbent material directly into the sample extract, providing a rapid and efficient cleanup step. researchgate.net

Automated Sample Preparation: To improve throughput, reproducibility, and analyst safety, automated sample preparation workflows have been developed. thermofisher.comlcms.cz These systems can perform tasks such as liquid handling, extraction, and dilution with high precision. thermofisher.com

A study on the analysis of nitrosamines in metformin (B114582) demonstrated an automated sample preparation workflow that minimized solvent consumption and reduced the risk of errors and cross-contamination. thermofisher.com The importance of sample preparation is highlighted by the potential for false-positive results due to contamination from laboratory equipment and reagents. lcms.cz

The following table summarizes a typical sample preparation procedure for the analysis of nitrosamines in a drug substance:

| Step | Procedure | Purpose |

| 1. Sample Weighing | Accurately weigh a specific amount of the drug substance. | To ensure accurate quantification. |

| 2. Dissolution/Extraction | Dissolve or extract the sample in a suitable solvent (e.g., 1% formic acid in water). sigmaaldrich.com | To bring the nitrosamines into a liquid phase for further processing. |

| 3. Internal Standard Spiking | Add a known amount of an isotopically labeled internal standard (e.g., NDMA-d6). sigmaaldrich.com | To correct for variations in extraction efficiency and instrument response. |

| 4. Vortexing/Sonication | Vigorously mix the sample to ensure complete dissolution and extraction. sciex.comsigmaaldrich.com | To maximize the recovery of the target analytes. |

| 5. Centrifugation/Filtration | Separate the solid matrix from the liquid extract. | To remove particulate matter that could interfere with the analysis. |

| 6. Analysis | Inject the final extract into the LC-MS or GC-MS system. | To separate, detect, and quantify the nitrosamines. |

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique for the extraction of N-nitrosamines from aqueous and solid matrices. The principle of LLE is based on the differential partitioning of a compound between two immiscible liquid phases. For N-nitrosamines, this typically involves extraction from an aqueous sample into an organic solvent.

A study on the determination of nine volatile N-nitrosamines in meat products utilized a simple LLE method. nih.govresearchgate.net The nitrosamines were extracted with dichloromethane, followed by a clean-up step with a phosphate (B84403) buffer solution (pH 7.0). nih.govresearchgate.net This method proved to be effective, with satisfactory sensitivity and selectivity, and avoided the loss of volatile analytes that can occur during solvent evaporation. nih.govresearchgate.net The limits of detection (LOD) ranged from 0.15 to 0.37 µg/kg, and the limits of quantification (LOQ) were between 0.50 and 1.24 µg/kg. nih.govresearchgate.net Recoveries for spiked samples were found to be between 70% and 114%. nih.govresearchgate.net

Solid Phase Extraction (SPE) has emerged as a powerful alternative to LLE, offering advantages such as higher enrichment factors, lower consumption of organic solvents, and the potential for automation. SPE involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent.

For the analysis of N-nitrosamines in pharmaceuticals, a robust SPE method was developed for the simultaneous quantification of 13 low-molecular-weight N-nitrosamines. nih.gov This method utilized a Strata X-C SPE cartridge for sample cleanup and was successfully validated according to USP general chapter <1469>. nih.gov The achieved LOQs corresponded to 30% or less of the acceptable intake limits for the studied nitrosamines. nih.gov Magnetic solid-phase extraction (MSPE) is another variation that utilizes magnetic nanoparticles as the sorbent, simplifying the separation process. cabidigitallibrary.org

The choice between LLE and SPE depends on the specific application, the complexity of the sample matrix, and the desired level of sensitivity. While LLE is a simpler technique, SPE often provides cleaner extracts and higher concentration factors, which are crucial for trace-level analysis.

Microextraction Methods (e.g., Solid Phase Microextraction, Dispersive Liquid-Liquid Microextraction)

In the quest for more environmentally friendly and efficient sample preparation techniques, microextraction methods have gained significant attention. These methods are characterized by the use of minimal amounts of solvents and sorbents.

Solid Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. A method for the extraction of seven N-nitrosamine compounds from water using SPME was developed, offering a significantly shorter analysis time of 1.25 hours for both extraction and detection. nih.govresearchgate.net This method, when coupled with various GC detection systems, achieved detection limits in the ng/L range. nih.govresearchgate.net The selectivity of SPME makes it particularly suitable for the analysis of complex matrices like wastewater. nih.govresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. chromatographyonline.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer. chromatographyonline.com After centrifugation, the sedimented phase containing the extracted analytes is collected for analysis.

An automated DLLME method integrated with GC-MS was developed for the determination of three N-nitrosamines in water samples. bohrium.comnih.gov The optimal conditions, determined using response surface methodology, included an extraction time of 28 minutes, 33 µL of methanol (B129727) as the dispersive solvent, and a pH of 10.5. bohrium.comnih.gov This method achieved LODs between 5.7 and 124 ng/L with good linearity and recoveries. bohrium.comnih.gov Another study combined microwave-assisted extraction (MAE) with DLLME for the analysis of volatile nitrosamines in meat products. epa.gov This approach yielded high enrichment factors, ranging from 220 to 342 for N-nitrosodiethylamine and N-nitrosopiperidine, respectively, with detection limits in the low ng/g range. epa.gov The versatility of DLLME has been demonstrated in its application to various matrices, including environmental and biological samples. mdpi.com

Method Development Challenges: Achieving Ultra-Low Detection Limits and Mitigating Matrix Effects

The primary challenges in the development of analytical methods for N-nitrosopiperidines are achieving the required ultra-low detection limits and mitigating the interferences from the sample matrix, known as matrix effects.

Achieving Ultra-Low Detection Limits: Regulatory agencies often set very low acceptable intake limits for nitrosamines, sometimes as low as 18 ng/day, due to their carcinogenic potential. theanalyticalscientist.com This necessitates analytical methods with extremely low limits of detection (LOD) and quantification (LOQ). theanalyticalscientist.com Achieving such low detection limits often requires pushing analytical instruments, such as tandem mass spectrometers (MS/MS), to their maximum capabilities. theanalyticalscientist.com While modern triple quadrupole mass spectrometers are highly sensitive, sample preparation techniques play a crucial role in concentrating the analytes to detectable levels. theanalyticalscientist.com

Mitigating Matrix Effects: The sample matrix can significantly impact the accuracy and precision of an analysis by either enhancing or suppressing the analytical signal. usp.org This is a particularly prevalent issue in complex matrices like pharmaceutical drug products, food, and biological fluids. usp.orgsciex.comsciex.com For instance, in the analysis of a polypeptide drug product, a strong matrix effect prevented the recovery of the nitrosamine standard, even in spiked samples. usp.org

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: Techniques like SPE are crucial for removing interfering components from the sample matrix before instrumental analysis. usp.org

Use of Internal Standards: The use of isotopically labeled internal standards, such as deuterated analogues, is highly recommended. These standards behave similarly to the analyte during extraction and ionization, thus compensating for matrix effects and improving the accuracy of quantification. usp.org

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is identical to the sample can help to compensate for matrix effects. usp.org

Chromatographic Separation: Optimizing the chromatographic conditions can help to separate the analytes of interest from co-eluting matrix components that may cause interference. theanalyticalscientist.com

Instrumental Optimization: For LC-MS/MS analysis, parameters such as declustering potential (DP) or Q0 dissociation (Q0D) can be optimized to reduce background noise and improve the signal-to-noise ratio. sepscience.com

In a study on nitrosamine analysis in various food matrices, a simple sample preparation method resulted in negligible matrix effects, as indicated by post-spike analyte accuracies near 100% when quantified against solvent-based calibration standards. sciex.comsciex.com However, in other cases, such as the analysis of certain drug products, more extensive sample preparation and method optimization are necessary to overcome significant matrix interference. usp.org

Theoretical and Computational Chemistry Approaches to 3,5 Dimethyl 1 Nitrosopiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,5-dimethyl-1-nitrosopiperidine. niscpr.res.in By solving approximations of the Schrödinger equation, these methods provide information on electron distribution, molecular orbital energies, and other key electronic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. niscpr.res.in From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior. niscpr.res.in

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

Analysis of the molecular electrostatic potential (MEP) surface visually represents the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. For nitrosamines, the oxygen atom of the nitroso group typically represents a site of high negative potential.

Table 1: Representative Global Reactivity Descriptors Calculated for Nitrosamine (B1359907) Systems Data is illustrative, based on typical values for related heterocyclic nitrosamines.

| Parameter | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -9.5 to -10.5 |

| LUMO Energy | ELUMO | -0.01 to -0.5 |

| HOMO-LUMO Gap | ΔE | 9.0 to 10.5 |

| Ionization Potential | I | 9.5 to 10.5 |

| Electron Affinity | A | 0.01 to 0.5 |

| Chemical Hardness | η | 4.5 to 5.25 |

| Softness | S | 0.19 to 0.22 |

| Electronegativity | χ | 4.75 to 5.5 |

| Electrophilicity Index | ω | 2.1 to 2.9 |

Application of Molecular Orbital Theory to Nitrosamine Systems

Molecular Orbital (MO) theory provides a framework for understanding the unique bonding within the N-nitrosamine functional group (R₂N-N=O). The properties of this group are dominated by the interaction between the lone pair of electrons on the amino nitrogen and the π-system of the nitroso group.

This interaction leads to a delocalized three-center, four-electron π-system over the N-N-O moiety. This delocalization can be represented by resonance structures, which show that the N-N bond has significant double bond character. nih.govacanthusresearch.com This partial double bond character is crucial as it restricts rotation around the N-N bond, leading to a high rotational barrier (around 23 kcal/mol for acyclic nitrosamines) and the existence of distinct planar geometric isomers, or rotamers (often referred to as E/Z isomers). nih.govacanthusresearch.com

The N-N bond length in nitrosamines (e.g., ~1.34 Å in N-nitrosodimethylamine) is intermediate between a typical N-N single bond (~1.45 Å) and N=N double bond (~1.25 Å), providing physical evidence for this resonance. nih.gov MO calculations confirm this, showing a π-bonding orbital delocalized over the NNO group and a non-bonding orbital (the HOMO) that is primarily located on the amino nitrogen and the oxygen atom. This electronic structure is fundamental to the chemical and biological activity of nitrosamines.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure of this compound is complex due to multiple sources of isomerism. Computational methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) are essential for exploring its conformational space. rsc.org

Conformational Isomerism in this compound:

Piperidine (B6355638) Ring Conformation: The piperidine ring itself is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. acs.org Depending on the orientation of the methyl groups, they can be axial or equatorial, leading to cis (diequatorial or diaxial) and trans (axial-equatorial) isomers. Twist-boat conformations can also exist as transition states or higher-energy minima. rsc.orgresearchgate.net

N-N Bond Rotation (E/Z Isomerism): As described by MO theory, the high rotational barrier of the N-N bond results in two stable rotamers. mdpi.com For an asymmetrical nitrosamine like this compound, these E and Z isomers are distinct and can often be observed separately using techniques like NMR and HPLC. acanthusresearch.commdpi.com The relative stability of these rotamers depends on the steric interactions between the nitroso oxygen and the substituents on the alpha-carbon atoms of the piperidine ring. mdpi.com

Molecular mechanics calculations use force fields to estimate the potential energy of a molecule as a function of its geometry, allowing for rapid energy minimization of different conformers to find the most stable structures. rsc.org Molecular dynamics simulations build upon this by solving Newton's equations of motion, simulating the movement of atoms over time. mdpi.comfrontiersin.org This provides insight into the dynamic behavior of the molecule, the barriers to conformational change, and the relative populations of different conformers at a given temperature. mdpi.commdpi.com

Table 2: Illustrative Relative Energies of Conformers for Asymmetrical Nitrosamines This table represents typical energy differences found in related systems.

| Conformer Type | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (cis-diequatorial), E-isomer | Methyl groups equatorial, lowest energy rotamer | 0.00 (Reference) |

| Chair (cis-diequatorial), Z-isomer | Methyl groups equatorial, higher energy rotamer | 0.5 - 2.0 |

| Chair (trans-ax/eq), E-isomer | One methyl axial, one equatorial | 1.5 - 3.0 |

| Chair (trans-ax/eq), Z-isomer | One methyl axial, one equatorial | 2.0 - 4.0 |

| Twist-Boat | Higher energy ring conformation | > 5.0 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which is invaluable for structure elucidation and the assignment of experimental spectra, especially for complex mixtures of isomers. nih.govresearchgate.net

For this compound, the presence of multiple E/Z and ring conformers leads to complex NMR spectra. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for each potential isomer. mdpi.com By comparing the calculated shifts for each minimized conformer with the experimental spectrum, researchers can confidently assign signals to specific structures and determine the major isomer present in a sample. mdpi.comgithub.io The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io

Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. Specific vibrational modes, such as the N-N and N=O stretching frequencies, are characteristic of the nitrosamine group and can be used to confirm its presence and study its electronic environment.

Table 3: Representative Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for Protons Alpha to Nitrogen in an Asymmetrical Nitrosamine Data based on published studies of similar compounds, illustrating the methodology. mdpi.com

| Proton | Conformer | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|---|

| Axial H (C2) | E-isomer (Major) | 4.25 | 4.21 |

| Z-isomer (Minor) | 3.65 | 3.62 | |

| Equatorial H (C2) | E-isomer (Major) | 3.55 | 3.51 |

| Z-isomer (Minor) | 4.15 | 4.11 |

In Silico Modeling of Reaction Pathways and Transition State Geometries for Chemical and Metabolic Transformations

A critical application of computational chemistry for nitrosamines is modeling their metabolic activation pathways, which are linked to their carcinogenic properties. nih.gov The key initial step is the enzymatic α-hydroxylation, catalyzed by Cytochrome P450 enzymes. Quantum chemical calculations can model the entire reaction pathway, from the stable reactant to the final products, by locating the transition state (TS) geometries and calculating the associated activation energies (energy barriers). nih.govfrontiersin.org

For a nitrosamine like this compound, α-hydroxylation can occur at either the C2 or C6 position. The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a diazonium ion and an aldehyde or ketone. frontiersin.org This highly reactive diazonium ion is considered the ultimate carcinogenic species, capable of alkylating DNA. nih.gov